molecular formula C12H15N5O3 B113407 (1S,3S,4R)-Entecavir CAS No. 1367369-79-6

(1S,3S,4R)-Entecavir

Cat. No. B113407
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,4R)-Entecavir, also known as BMS-200475, is a synthetic antiviral agent developed by Bristol-Myers Squibb. It is a guanosine nucleoside analog that has been used for the treatment of hepatitis B virus (HBV) infection. Entecavir has been found to be highly effective in reducing the levels of HBV DNA in the serum and liver of infected individuals, leading to a decrease in liver inflammation and fibrosis. Entecavir is currently approved for use in the United States, Europe, and other countries.

Scientific Research Applications

Efficacy and Mechanism of Action

Entecavir is a potent antiviral agent that has demonstrated significant efficacy against hepatitis B virus (HBV) in both nucleoside-naive and lamivudine-refractory chronic hepatitis B patients. It works as a guanine nucleoside analogue, inhibiting the replication of HBV by competing with the natural substrate for viral DNA polymerase, leading to chain termination upon incorporation into viral DNA (Lai et al., 2006). Moreover, entecavir has shown superior efficacy compared to lamivudine in achieving higher rates of histologic improvement, undetectable serum HBV DNA levels, and normalization of alanine aminotransferase levels without evidence of viral resistance (Chang et al., 2006).

Resistance Profile

Entecavir's high genetic barrier to resistance is a key advantage over other antiviral treatments for HBV. Studies have shown that entecavir treatment reduces hepatic events and deaths in chronic hepatitis B patients with liver cirrhosis, demonstrating its long-term effectiveness and safety (Wong et al., 2013). In vitro studies and clinical trials have reported minimal resistance development, underscoring its potential as a long-term treatment option for HBV infection (Levine et al., 2002).

Application in Special Populations

Entecavir's efficacy and safety profile extend to special populations, such as patients with lamivudine-resistant HBV. A study demonstrated that entecavir at doses of 1.0 mg and 0.5 mg daily was significantly more effective than continued lamivudine treatment in reducing HBV DNA levels and normalizing alanine aminotransferase levels in lamivudine-refractory patients, with a very low incidence of resistance development (Chang et al., 2005).

Pediatric Use

The safety and efficacy of entecavir in pediatric patients have also been established. A randomized controlled trial in children with hepatitis B envelope antigen-positive chronic hepatitis B showed that entecavir significantly improved virological and biochemical endpoints compared to placebo, with a favorable safety profile. This supports the use of entecavir as a therapeutic option in children and adolescents with chronic hepatitis B (Jonas et al., 2016).

Synthesis and Analysis

Research has also focused on the synthesis of entecavir, demonstrating its complex chemical structure and the processes involved in its production. The synthesis of entecavir from specific chemical precursors through various chemical reactions highlights the innovative approaches to developing effective antiviral drugs (Liping, 2013; Velasco et al., 2013). Additionally, sensitive methods for the determination of entecavir at picogram per milliliter levels in human plasma have been developed, enabling precise monitoring of drug levels in patients undergoing treatment (Zhang et al., 2009).

properties

IUPAC Name

2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112392
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,4R)-Entecavir

CAS RN

1367369-79-6
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.